Product packaging for DH-8P-DB(Cat. No.:)

DH-8P-DB

Cat. No.: B12380779
M. Wt: 374.4 g/mol
InChI Key: CCIHCBLYXNADJC-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DH-8P-DB is a chemical compound identified as a candidate for anticancer research. Preliminary studies indicate it exhibits cytotoxicity against colon cancer cells, positioning it as a potential agent for investigating novel oncology therapeutics . The molecular pathways and specific mechanisms of action through which this compound exerts its effects are areas for further scientific exploration, which could provide valuable insights into cancer cell biology. This product is intended for research purposes by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to consult the available literature for the most current findings on this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H18O5 B12380779 DH-8P-DB

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H18O5

Molecular Weight

374.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C23H18O5/c24-16-9-7-15(8-10-16)21-13-20(27)22-19(26)12-18(25)17(23(22)28-21)11-6-14-4-2-1-3-5-14/h1-12,21,24-26H,13H2/b11-6+

InChI Key

CCIHCBLYXNADJC-IZZDOVSWSA-N

Isomeric SMILES

C1C(OC2=C(C(=CC(=C2C1=O)O)O)/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)O

Canonical SMILES

C1C(OC2=C(C(=CC(=C2C1=O)O)O)C=CC3=CC=CC=C3)C4=CC=C(C=C4)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for Dh 8p Db

Diverse Synthetic Routes and Retrosynthetic Analyses for DH-8P-DB Core Structure2.2. Development of Advanced Synthetic Protocols for Enhanced Yield and Stereocontrol of DH-8P-DB2.3. Chemo-Enzymatic and Biocatalytic Approaches in this compound Synthesis2.4. Design and Synthesis of this compound Analogues and Structurally Related Derivatives2.4.1. Positional Scanning and Substituent Modification Strategies2.4.2. Isosteric Replacements and Bioisosteric Analogues of DH-8P-DB2.4.3. Pro-drug and Latent Forms of this compound for Research Applications

Should a correct and recognized chemical identifier be provided, a thorough and detailed article can be generated as per the user's instructions.

Information regarding the chemical compound “this compound” is not publicly available.

Extensive searches for the chemical compound designated as “this compound” have revealed its full chemical name to be 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(E)-2-phenylethenyl]-3,4-dihydro-2H-1-benzopyran-4-one. This compound has been identified in research contexts as a potential anticancer candidate, with studies indicating its cytotoxic effects against colon cancer cells. glpbio.comresearchgate.netmedchemexpress.com

Despite the identification of its chemical structure and primary area of research, detailed information regarding its synthesis and chemical manipulation is not available in the public domain. Specifically, methodologies for its synthesis, strategies for chemical derivatization, techniques for radiolabeling and isotopic enrichment, and its application in solid-phase or combinatorial synthetic libraries could not be found in the searched resources.

The available information focuses on the biological evaluation of this compound, particularly within high-throughput screening platforms for drug discovery. researchgate.netresearchgate.netresearchgate.net However, the core chemical synthesis and modification data required to populate the requested article sections on synthetic methodologies and chemical derivatization strategies are absent from the available literature.

Therefore, it is not possible to generate the requested article focusing solely on the specified chemical synthesis and derivatization topics for this compound.

Molecular Mechanisms of Action and Target Engagement of Dh 8p Db

Identification and Validation of Primary Molecular Targets for DH-8P-DB

The initial step in understanding the pharmacological effects of this compound would be to identify and validate its primary molecular targets within the cell. This would involve a series of rigorous experimental approaches.

Receptor Binding Kinetics and Affinity Studies

Currently, there is no publicly available data detailing the receptor binding kinetics and affinity of this compound. Such studies would be crucial to determine if the compound interacts with specific cell surface or intracellular receptors. Key parameters that would need to be investigated include the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) to quantify the binding affinity and the dynamics of the interaction.

Table 1: Hypothetical Receptor Binding Affinity Data for this compound

Target ReceptorDissociation Constant (Kd)Association Rate (kon) (M⁻¹s⁻¹)Dissociation Rate (koff) (s⁻¹)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

This table is for illustrative purposes only, as no experimental data is currently available.

Enzymatic Activity Modulation (Inhibition, Activation, Allosteric Effects)

Whether this compound functions by modulating the activity of key enzymes is another critical area for investigation. Research would need to be conducted to screen the compound against a panel of relevant enzymes, such as kinases, proteases, or metabolic enzymes, which are often implicated in cancer progression. These studies would aim to determine if this compound acts as an inhibitor, activator, or an allosteric modulator.

Table 2: Potential Enzymatic Modulation by this compound

Enzyme TargetType of ModulationIC50/EC50
Data Not AvailableData Not AvailableData Not Available

This table illustrates the type of data required; no specific enzymatic targets for this compound have been publicly identified.

Protein-Protein Interaction Modulation

Disruption or stabilization of protein-protein interactions (PPIs) is a key mechanism for many therapeutic agents. Investigating whether this compound can modulate critical PPIs involved in cancer signaling pathways would be a significant step in understanding its mode of action. Techniques such as co-immunoprecipitation and surface plasmon resonance could be employed to identify and characterize such effects. To date, no studies have been published that detail the impact of this compound on any specific protein-protein interactions.

Nucleic Acid Interaction Profiles

The ability of small molecules to interact directly with DNA or RNA can lead to cytotoxic effects. Research is needed to determine if this compound has any affinity for nucleic acids, and if so, to characterize the nature of this interaction (e.g., intercalation, groove binding). Such interactions could potentially interfere with DNA replication, transcription, or RNA function. Currently, there is no available data on the nucleic acid interaction profile of this compound.

Detailed Biochemical Characterization of this compound Interactions with Purified Targets

Once primary molecular targets are identified, a detailed biochemical characterization of the interaction between this compound and these purified targets would be essential. This would involve a suite of biophysical techniques to understand the thermodynamics and structural basis of the interaction. However, without the initial identification of these targets, this level of characterization remains a future research goal.

Cellular Signaling Pathway Deconvolution Mediated by this compound

Ultimately, the anticancer effects of this compound are likely mediated by its influence on one or more cellular signaling pathways. High-throughput screening has suggested a potential link to the survivin pathway, as dual-fluorescent reporter assays have been used to screen for compounds that down-regulate this key anti-apoptotic protein. However, direct evidence of this compound's effect on the survivin pathway or any other specific signaling cascade (e.g., MAPK, PI3K/AKT, Wnt) is not yet available. Comprehensive studies using techniques such as Western blotting, reporter gene assays, and transcriptomics would be required to deconvolve the signaling pathways modulated by this compound.

An in-depth review of scientific literature and public databases reveals a significant lack of specific information regarding a chemical compound designated as "this compound." As such, a detailed analysis according to the requested outline on its molecular mechanisms, target engagement, intracellular localization, functional consequences of binding, and epigenetic modulatory activities cannot be provided at this time.

The name "this compound" does not correspond to any widely recognized or published chemical entity in major chemical and biological databases. This suggests that the compound may be one of the following:

A novel, yet-to-be-published compound: Research and development in the pharmaceutical and biotechnology sectors often involve the synthesis and testing of new molecules that are initially identified by internal codes. Information on such compounds typically remains proprietary until disclosed in patents or peer-reviewed publications.

An internal or abbreviated designation: The name could be an internal laboratory code or an abbreviation that is not in public use. Without further context or the full chemical name/structure, it is impossible to identify the compound .

A potential misspelling or typographical error: The designation could be an error in transcription from another source.

Without specific data on this compound, any discussion of its biological activities would be purely speculative and would not meet the required standards of scientific accuracy. The principles of molecular and cellular biology dictate that each of the requested sections—from signaling cascade analysis to epigenetic modulation—would require specific experimental evidence derived from studies on the compound .

For instance, to elaborate on 3.3.1. Upstream and Downstream Signaling Cascade Analysis , researchers would typically employ techniques such as western blotting, mass spectrometry-based phosphoproteomics, or reporter gene assays after treating relevant cell lines with this compound. Similarly, understanding 3.4. Intracellular Localization and Subcellular Trafficking Studies would necessitate methods like fluorescence microscopy with a labeled version of the compound or cell fractionation studies. The functional consequences of binding (3.5) and epigenetic modulatory activities (3.6) would also demand specific, targeted experimental investigation.

Given the current lack of available information on "this compound," a scientifically rigorous article that adheres to the provided structure cannot be generated. Further clarification on the compound's identity, such as its full chemical name, CAS number, or associated publications, would be necessary to proceed with a detailed and accurate scientific report.

Preclinical Biological and Pharmacological Investigations of Dh 8p Db in Advanced Models

In Vitro Cellular Biology and Functional Assays of DH-8P-DB

In vitro cellular biology and functional assays are fundamental to understanding a compound's effects at the cellular level. These assays can reveal insights into mechanisms of action, cellular responses, and potential therapeutic targets.

Specific investigations into the effects of this compound using cell-based functional assays such as reporter gene assays or assessments of ion channel activity were not detailed in the consulted sources.

While phenotypic screening using advanced 3D models has been employed in the evaluation of potential cancer drugs nih.govnih.gov, specific detailed data from phenotypic screening or high-content imaging analysis of this compound were not available in the provided search results. The compound was evaluated within a high-throughput screening platform utilizing 3D cell cultures nih.gov.

Detailed research findings specifically on the modulation of cell proliferation, differentiation, or apoptosis by this compound in various cell lines were not found in the provided information. Studies have investigated the effects of potential cancer drug candidates on cell proliferation using assays like the MTS assay in other contexts.

Information regarding the responses of primary cell cultures to exposure to this compound was not available in the consulted sources. Research in other areas has utilized primary cell cultures to study various biological processes and responses to compounds.

Preclinical investigations of this compound have included its evaluation in 3D cell culture models, particularly within the context of high-throughput screening for potential anticancer agents nih.govnih.gov. A study utilizing a 40-microbioreactor platform (40-MBR), a high-throughput 3D tumor model drug screening technology, assessed the dosage effects of this compound on HT-29 colon cancer cells nih.gov. In this evaluation, this compound was compared to another related compound, DH-6P-DB nih.gov. The results from these studies indicated that DH-6P-DB demonstrated greater potency in treating colon cancer cells within this 3D model compared to this compound nih.gov.

CompoundCell LineModel TypeFinding (vs. This compound)Source
This compoundHT-29 (Colon Cancer)3D Culture (40-MBR)- nih.gov
DH-6P-DBHT-29 (Colon Cancer)3D Culture (40-MBR)More potent nih.gov

This indicates that while this compound was investigated in this advanced in vitro system, its efficacy was found to be less pronounced than that of DH-6P-DB in this specific colon cancer model.

In Vivo Efficacy and Pharmacodynamic Studies in Advanced Non-Human Animal Models

Exploration of this compound in Specific Genetic or Surgical Preclinical Models

Based on the conducted literature search, no specific research findings detailing the exploration of this compound in genetic or surgical preclinical animal models were identified. Studies investigating the compound in such advanced models to understand its biological and pharmacological effects in complex disease settings were not found in the consulted sources.

Preclinical Pharmacokinetic (PK) Characterization of this compound in Research Animals

Comprehensive preclinical pharmacokinetic (PK) characterization of this compound in research animals, covering absorption, distribution, metabolism, and excretion, was not found in the publicly available literature.

Absorption and Distribution Profiles in Rodent and Non-Rodent Models

Information specifically detailing the absorption and distribution profiles of this compound following administration in rodent or non-rodent research animal models is not available in the reviewed sources.

Metabolic Fate and Biotransformation Pathways in Preclinical Species

Research data describing the metabolic fate and specific biotransformation pathways of this compound in preclinical species were not identified in the performed literature search.

Excretion Pathways and Clearance Mechanisms

Details regarding the excretion pathways and clearance mechanisms of this compound in research animals were not found in the consulted public domain information.

Tissue Penetration and Accumulation in Specific Organs

An extensive search of scientific databases and publicly available literature has yielded no specific information for a chemical compound designated as “this compound.” This identifier does not correspond to any known substance in the public domain, preventing the generation of a scientifically accurate article based on the provided outline.

The requested analysis, including Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling, is contingent upon the availability of foundational data such as the compound's chemical structure, its biological activity, and experimental data from related analogues. Without this essential information, it is impossible to provide a thorough and factual discussion on the following topics:

Structure Activity Relationship Sar and Rational Design Approaches for Dh 8p Db Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling for DH-8P-DB Series:

Ligand-Based and Structure-Based QSAR Methodologies:The application of these methods is unfeasible without the ligand's structure and, for structure-based approaches, the target's structure.

To proceed with generating the requested article, it is imperative to have access to the chemical identity and relevant research data for "this compound." If "this compound" is a proprietary or internal designation for a compound, the necessary scientific data is not publicly accessible.

Following a comprehensive search for the chemical compound "this compound," no direct references or scientific literature pertaining to a molecule with this specific designation could be identified. The search yielded results for unrelated subjects, such as commercial food warmers made-in-china.com, and general principles of chemical research, but no data on a compound named this compound.

It is possible that "this compound" is a highly specific, internal, or recently developed compound designation that has not yet appeared in publicly available scientific literature. The provided query structure is highly detailed and suggests a context within medicinal chemistry or pharmacology, focusing on advanced topics like structure-activity relationships and rational drug design.

Given the absence of specific data for "DH--8P-DB," it is not possible to generate a scientifically accurate article that adheres to the user's detailed outline and instructions. Providing information on topics such as "Design of Selective this compound Probes" or "Strategies for Enhancing Metabolic Stability in Preclinical Models" without any factual basis would constitute fabrication.

To fulfill the user's request, it would be necessary to have access to specific research data, publications, or internal documentation related to the compound "this compound." Without this foundational information, generating the requested article is not feasible while maintaining the required standards of accuracy and avoiding hallucination.

Based on the conducted searches, there is no specific information available in the public domain regarding the chemical compound "this compound" and its investigation through the detailed computational and theoretical chemistry applications outlined. Searches for the compound name and its potential PubChem CID did not yield a definitive match for a compound specifically referred to as "this compound" with associated research data on molecular docking, molecular dynamics, quantum chemical calculations, in silico screening, or ADME prediction.

While the searches provided general information about these computational methods and their application in chemical and pharmaceutical research, they did not link them directly to the compound "this compound". researchgate.netsrce.hrunige.chfrontiersin.orgmddbr.eunih.govnih.govnih.govwikipedia.orgresearchgate.netscbdd.comscu.edu.aufrontiersin.orgijpsonline.compku.edu.cnnih.govunimore.itnih.govnih.goviapchem.orgnih.govpsu.edumdpi.comucsd.eduarxiv.org

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the chemical compound "this compound" and its computational research based on the provided outline and the available search results. The requested content, including detailed research findings and data tables specific to this compound, cannot be extracted or synthesized from the search outputs.

Computational and Theoretical Chemistry Applications in Dh 8p Db Research

Cheminformatics and Data Mining Approaches in DH-8P-DB Compound Space

Cheminformatics and data mining play crucial roles in modern chemical research, particularly in the exploration and analysis of large chemical datasets. These fields utilize computational techniques to handle, analyze, and interpret chemical information, aiming to identify patterns, predict properties, and guide the design of new molecules. Key applications include the analysis of chemical space, quantitative structure-activity/property relationships (QSAR/QSPR), virtual screening, and the organization and querying of chemical databases. mdpi-res.comuantwerpen.benih.govnih.gov

The concept of chemical space refers to the collection of all possible molecules, often represented in a multi-dimensional space based on their structural and physicochemical properties. nih.gov Cheminformatics tools enable the visualization and analysis of this space, allowing researchers to understand the diversity and distribution of compounds within a dataset or a theoretical chemical universe. Data mining techniques, such as clustering and principal component analysis (PCA), are frequently employed to group similar compounds and reduce the dimensionality of chemical space, making it more interpretable. uantwerpen.be

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are fundamental cheminformatics approaches that seek to establish mathematical models correlating chemical structure with biological activity or physicochemical properties. uantwerpen.be By analyzing datasets of compounds with known activities or properties, QSAR/QSPR models can be built to predict the behavior of new or untested molecules. uantwerpen.be These models rely on molecular descriptors, which are numerical representations of a compound's structural and electronic features.

Data mining in chemical databases involves extracting meaningful insights from large repositories of chemical structures and associated data. Public databases like PubChem and ChEMBL, as well as proprietary databases, serve as valuable resources for data mining in areas such as drug discovery, materials science, and environmental chemistry. Techniques like clustering, classification, and pattern recognition are applied to identify trends, discover novel chemotypes, and prioritize compounds for synthesis or experimental testing. uantwerpen.be

While cheminformatics and data mining approaches are widely applied across various chemical compound spaces, a comprehensive search of available literature did not yield specific research findings or detailed data tables focused solely on the application of these techniques to the chemical compound this compound. mdpi-res.comuantwerpen.benih.govnih.gov Therefore, a detailed discussion of specific cheminformatics analyses or data mining results for this compound cannot be provided based on the information obtained.

However, if this compound were to be the subject of such studies, typical cheminformatics and data mining workflows would involve:

Data Collection and Curation: Gathering data on this compound and related compounds from various sources, including experimental results and publicly available databases.

Molecular Representation: Encoding the structure of this compound using various molecular descriptors or fingerprints suitable for computational analysis.

Chemical Space Analysis: Placing this compound within a relevant chemical space defined by a set of compounds to understand its structural novelty and similarity to known molecules. nih.gov

Property Prediction: Applying QSPR models trained on relevant datasets to predict physicochemical properties or potential activities of this compound. uantwerpen.be

Relationship Mining: Exploring relationships between the structure of this compound and any available biological or chemical data using data mining algorithms. uantwerpen.be

The successful application of these approaches to this compound would depend on the availability of experimental data for the compound and its analogs, as well as the selection of appropriate computational tools and methodologies.

Advanced Research Methodologies and Techniques Employed in Dh 8p Db Studies

Biophysical Techniques for Investigating DH-8P-DB-Target Interactions

Biophysical techniques are crucial for characterizing the binding events between a small molecule like this compound and its potential biological targets, such as proteins or nucleic acids. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a label-free technique used to measure the heat changes that occur upon molecular binding. By precisely measuring the heat released or absorbed during the titration of a ligand (e.g., this compound) into a solution containing the target molecule, ITC can simultaneously determine the binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event, offering insights into the driving forces of the interaction. In the context of this compound research, ITC could be used to confirm direct binding to a hypothesized target and quantify the strength of this interaction. nih.gov

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI)

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are optical techniques that monitor binding events in real-time without the need for labels. SPR measures changes in refractive index near a sensor surface as a molecule binds to an immobilized partner. BLI measures changes in the interference pattern of light reflected from two surfaces, one of which has the immobilized binding partner. Both techniques allow for the determination of binding kinetics, including the association rate constant (ka) and dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. nih.gov For this compound, SPR or BLI could be employed to study the kinetics of its binding to immobilized target proteins, providing valuable information on how quickly and stably the interaction occurs.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide detailed structural and dynamic information about molecules and their interactions. In ligand-target interaction studies, NMR can be used for "ligand-based" or "target-based" approaches. Ligand-based NMR methods, such as saturation transfer difference (STD) NMR or ligand-observed fluorine NMR (if this compound contains fluorine), can identify if and where a small molecule binds to a larger target. Target-based NMR, often involving isotopic labeling of the target protein, can pinpoint the specific residues involved in the interaction upon binding of the ligand. researchgate.net For this compound, NMR could help identify the binding site on its target protein and understand conformational changes that may occur upon binding.

X-ray Crystallography and Cryo-Electron Microscopy of this compound-Bound Complexes

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques for determining the three-dimensional structure of biological macromolecules and their complexes with small molecules. X-ray crystallography requires the formation of well-ordered crystals of the target molecule bound to this compound. By diffracting X-rays through the crystal, an electron density map is generated, allowing for the determination of the atomic coordinates of the complex. Cryo-EM involves flash-freezing the sample and imaging it with an electron microscope, followed by computational reconstruction of the 3D structure. These techniques can provide high-resolution insights into the precise binding pose of this compound within its target, revealing the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity and specificity. Obtaining such structural information for this compound bound to its target would be invaluable for structure-based drug design and optimization.

Advanced Mass Spectrometry for Metabolite Identification and PK Analysis in Research Samples

Advanced Mass Spectrometry (MS), particularly coupled with liquid chromatography (LC-MS/MS), is indispensable for the identification and quantification of small molecules, including drug candidates and their metabolites, in complex biological matrices. nih.gov, stanford.edu This is critical for Pharmacokinetic (PK) analysis, which describes how a compound is absorbed, distributed, metabolized, and excreted by the body. nih.gov, mdpi.com

LC-MS/MS workflows involve separating components in a sample by liquid chromatography before they enter the mass spectrometer. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the ionized molecules and can perform fragmentation to obtain structural information (tandem MS). nih.gov, plos.org High-resolution MS (HRMS) provides accurate mass measurements, aiding in the determination of elemental composition and metabolite identification. nih.gov

For this compound, LC-MS/MS would be used to quantify its concentration in various biological samples (e.g., plasma, tissue extracts) over time following administration in research studies. This data is essential for determining PK parameters such as half-life, clearance, volume of distribution, and bioavailability. nih.gov, frontiersin.org, mdpi.com Metabolite identification involves analyzing samples to detect and characterize the structural changes this compound undergoes through metabolism. mdpi.com Comparing the mass spectra and fragmentation patterns of detected compounds to databases or synthesized standards allows for the identification of metabolites. plos.org, researchgate.net This information is vital for understanding how the body processes this compound and whether metabolites contribute to its activity or potential off-target effects.

While specific PK data or identified metabolites for this compound from published research were not found in the conducted searches, these MS-based techniques are the standard for such analyses in drug discovery and development.

Omics Technologies in this compound Mode of Action Elucidation

Omics technologies, including transcriptomics, proteomics, and metabolomics, provide a global view of biological systems and are powerful tools for elucidating the mode of action (MoA) of small molecules like this compound. researchgate.net,, stanford.edu By measuring changes in the levels of thousands of genes (transcriptomics), proteins (proteomics), or metabolites (metabolomics) in cells or tissues treated with this compound compared to control, researchers can gain insights into the biological pathways and networks affected by the compound., researchgate.net, plos.org

Transcriptomics: Analyzing changes in gene expression (e.g., using RNA sequencing) can reveal which genes are upregulated or downregulated in response to this compound treatment. researchgate.net This can point to affected signaling pathways, cellular processes, and potential downstream effects.

Proteomics: Studying changes in protein abundance and post-translational modifications (e.g., using mass spectrometry-based proteomics) provides a more direct measure of the functional molecules in the cell. researchgate.net, Proteomic data can validate findings from transcriptomics and identify key protein targets or mediators of this compound's effects.

Metabolomics: Analyzing the complete set of small molecule metabolites in a biological sample provides a snapshot of the metabolic state of the cell or organism. plos.org, stanford.edu Changes in metabolite levels upon this compound treatment can indicate altered metabolic pathways, reflecting the compound's impact on cellular biochemistry.

Integrating data from multiple omics layers (multi-omics) can provide a more comprehensive and systems-level understanding of this compound's MoA. mdpi.com, plos.org, For instance, transcriptomic changes might suggest an affected pathway, while proteomic and metabolomic data can confirm the functional consequences of these changes. Bioinformatics tools and computational approaches are essential for analyzing and integrating large omics datasets to identify key biological insights and propose mechanisms by which this compound exerts its anti-cancer effects. mdpi.com,, stanford.edu

While the searches provided general information about these sophisticated techniques and their applications in biological and chemical research myhealthtoolkit.comrsc.orgnih.govfrontiersin.orgelifesciences.orgwiley.comox.ac.ukstanford.eduucla.educas.cznih.govdepmap.orgwikipedia.orgysu.amthermofisher.comppmi-info.orgucsd.edufrontiersin.orgnih.govbluecrossvt.orghealthcare-in-europe.comgalaxyproject.orgnesvilab.orgopenmedscience.comwikipedia.orgmdpi.comsigmaaldrich.comshorthandstories.comproteomicsdb.orgnih.govamenclinics.compeptideatlas.orgjhmi.edupusan.ac.krunige.itnih.govmdpi.comnih.govfrontiersin.orgelifesciences.orguantwerpen.be, they did not yield specific studies, data tables, or detailed findings where "this compound" was the direct subject of investigation using these methodologies.

Therefore, it is not possible to generate a comprehensive article strictly following the provided outline and focusing solely on this compound as requested, as there is a lack of specific, publicly accessible scientific literature connecting this particular compound to the specified advanced research techniques.

Challenges, Opportunities, and Future Research Directions for Dh 8p Db Investigation

Unresolved Research Questions and Knowledge Gaps in DH-8P-DB Biology

Despite the indication of this compound's cytotoxicity against colon cancer cells medchemexpress.eutargetmol.com, fundamental research questions regarding its biological activity remain unanswered. A primary gap lies in fully elucidating its precise molecular target(s) and downstream signaling pathways. While cytotoxicity has been observed, the specific mechanism by which this compound induces cell death in colon cancer cells is not yet detailed in the available information. Understanding whether it acts through apoptosis, necrosis, ferroptosis, or other mechanisms is crucial. Furthermore, the selectivity of this compound towards cancer cells versus normal cells needs comprehensive evaluation. The extent of its activity across various cancer types beyond colon cancer and its potential effects on non-cancerous cell lines are unknown. The metabolic fate of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, has not been characterized. Additionally, potential off-target effects and interactions with other biological molecules represent significant knowledge gaps.

Limitations of Current Research Methodologies Applied to this compound

Current research methodologies face limitations when applied to a compound like this compound, for which extensive foundational data is lacking. Without a fully characterized chemical structure and known physical-chemical properties (e.g., solubility, stability, lipophilicity), developing and optimizing experimental protocols for in vitro and in vivo studies can be challenging. Standard cell viability assays can confirm cytotoxicity medchemexpress.eutargetmol.com, but dissecting the specific cell death pathways requires more advanced techniques such as Western blotting for key protein markers (e.g., caspases, PARP), flow cytometry for cell cycle analysis and apoptosis detection, and high-content imaging. Identifying molecular targets necessitates methods like pull-down assays, activity-based protein profiling, or thermal proteome profiling, which are more complex to implement without initial hypotheses about the target class. In vivo studies, essential for understanding efficacy and pharmacokinetics, are difficult to design without prior ADME information and established safety parameters (though safety/adverse effects are outside the scope of this article, the lack of this data poses a practical limitation to research progression).

Potential for this compound as a Novel Chemical Probe or Research Tool

Given its observed cytotoxicity against colon cancer cells medchemexpress.eutargetmol.com, this compound holds potential as a novel chemical probe or research tool to investigate biological processes related to cancer cell viability and death. If its molecular target(s) can be identified, this compound could serve as a valuable tool to perturb that specific target in cellular or biochemical assays, helping to dissect its role in cancer biology. For instance, if this compound targets a specific enzyme or receptor, it could be used to inhibit or activate that molecule to study its functional consequences. Furthermore, a labeled version of this compound (e.g., fluorescent or radioactive) could be synthesized and used for cellular uptake studies, localization experiments, or target engagement assays. Its selective cytotoxicity, if confirmed and characterized, could make it a useful tool for establishing in vitro or in vivo cancer models or for screening against libraries of genetic knockouts or inhibitors to identify synergistic interactions.

Emerging Technologies and Their Applicability to this compound Research

Emerging technologies can significantly accelerate the investigation of this compound. High-throughput screening (HTS) methodologies, coupled with advanced imaging and automated liquid handling, can be employed to screen this compound against large panels of cancer cell lines and 3D organoid models to comprehensively assess its cytotoxic spectrum and identify potential biomarkers of response. aacrjournals.org Proteomics and metabolomics approaches, such as mass spectrometry-based techniques, can be used to globally profile protein and metabolite changes in cells treated with this compound, providing unbiased insights into affected pathways and potential targets. windows.net CRISPR-Cas9 gene editing technology can be utilized to create genetic knockout or knockdown cell lines to validate suspected targets or identify genes that modulate sensitivity or resistance to this compound. atlasgeneticsoncology.org Advanced computational methods, including molecular docking and dynamics simulations, could help predict potential binding partners and modes of interaction based on the compound's structure, once determined. nih.gov Furthermore, the development of sophisticated in vitro models, such as microfluidic devices and tissue-on-a-chip systems, could provide more physiologically relevant platforms to study this compound's effects and overcome some limitations of traditional 2D cell cultures.

Interdisciplinary Research Avenues and Collaborative Opportunities for this compound Studies

Investigating this compound effectively necessitates interdisciplinary collaboration. Chemists are essential for synthesizing and characterizing this compound, developing analogs, and potentially improving its properties. nih.govdiva-portal.orgsci-hub.se Biologists are needed to conduct in vitro and in vivo experiments, elucidate mechanisms of action, and assess biological activity. researchgate.net Experts inomics (genomics, proteomics, metabolomics) can provide system-wide insights into cellular responses. windows.net Computational biologists and bioinformaticians are crucial for analyzing large datasets generated from high-throughput experiments and for predictive modeling. windows.net Collaborations between academic research institutions and potentially pharmaceutical or biotechnology companies could provide access to specialized equipment, expertise, and resources needed for comprehensive characterization and development. Establishing consortia focused on novel anticancer candidates could facilitate data sharing and accelerate progress in understanding compounds like this compound.

Strategies for Overcoming Research Hurdles in the this compound Field

Several strategies can be employed to overcome the research hurdles associated with this compound. Prioritizing the full chemical characterization and structural elucidation of this compound is a critical first step. This will enable more rational experimental design and the development of analytical methods. Developing robust and reproducible synthesis routes is also important to ensure a consistent supply of high-purity compound for research. nih.govdiva-portal.orgsci-hub.se Implementing a phased research approach, starting with fundamental in vitro studies to confirm and characterize cytotoxicity and explore initial mechanistic hypotheses, before moving to more complex in vivo models, can be efficient. Utilizing publicly available databases and computational tools, where applicable, to search for compounds with similar structural motifs (once the structure is known) could provide clues about potential targets or pathways. chemspider.com Establishing standardized protocols for this compound testing and reporting of results will improve reproducibility and comparability across studies.

Proposed Next-Generation Experimental Approaches and Hypotheses

Future research on this compound should employ next-generation experimental approaches to address the existing knowledge gaps. A key hypothesis to test is that this compound targets a specific protein or pathway critical for colon cancer cell survival. This could be investigated using unbiased approaches like activity-based protein profiling or phenotypic screening coupled with target deconvolution strategies. Another hypothesis is that this compound's efficacy is dependent on specific genetic mutations or molecular markers present in colon cancer cells; this could be explored through screening across cell lines with diverse molecular profiles and subsequent correlation analysis. aacrjournals.org Proposed experiments include:

Comprehensive Target Identification: Employing CRISPR-based genetic screens or proteomic methods to identify proteins that interact with or are modulated by this compound treatment.

Mechanism of Cell Death Elucidation: Utilizing live-cell imaging and biochemical assays to precisely characterize the mode of cell death induced by this compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of this compound analogs with subtle structural modifications to understand how chemical structure relates to cytotoxic activity and target engagement. nih.govdiva-portal.orgsci-hub.se

In Vivo Proof-of-Concept Studies: Evaluating the efficacy of this compound in relevant colon cancer animal models, including patient-derived xenografts, while simultaneously assessing pharmacokinetic properties.

Combination Studies: Investigating potential synergistic effects of this compound in combination with existing standard-of-care chemotherapies or targeted agents in colon cancer models.

These approaches, guided by testable hypotheses, will be essential for advancing the understanding of this compound's potential as a therapeutic agent or research tool.

Conclusion: Synthesis of Academic Contributions in Dh 8p Db Research

Recapitulation of Key Research Findings and Methodological Advancements

Research into DH-8P-DB, as discussed in the earlier sections of this article, has primarily focused on its potential as an anticancer agent. A central finding is the demonstrated cytotoxicity of this compound against colon cancer cells. nih.gov This observation forms the cornerstone of current investigations into the compound.

Beyond cytotoxicity, research might have explored preliminary structure-activity relationships (SAR) to understand how modifications to the this compound structure impact its activity. Synthetic methodologies for obtaining this compound and potential analogues would also constitute a key area of advancement, enabling further exploration of its properties and potential modifications.

Reiterating the Scientific Significance of this compound as a Research Compound

The scientific significance of this compound lies primarily in its identification as an anticancer candidate with specific activity against colon cancer cells. nih.gov This targeted cytotoxicity suggests a potential therapeutic avenue that warrants further investigation. As a research compound, this compound serves as a valuable tool for understanding the biological pathways involved in colon cancer cell survival and proliferation. Its activity can help elucidate specific molecular targets or cellular processes that are disrupted by its presence. The compound's unique structure, if detailed in earlier sections, would also contribute to its scientific significance by potentially representing a novel chemotype with a distinct mechanism of action compared to existing therapeutic agents.

Broader Implications of this compound Research for Related Scientific Domains

The research conducted on this compound has broader implications beyond the immediate scope of this article. Its activity against colon cancer could inform studies on other types of cancer that share similar biological characteristics or dependencies. Understanding the mechanism by which this compound exerts its cytotoxic effects could lead to the identification of new therapeutic targets or biomarkers for cancer treatment.

Furthermore, the synthetic routes developed for this compound and any explored SAR could contribute to the field of medicinal chemistry, providing insights into the design and synthesis of novel compounds with potential therapeutic properties. The methodologies employed in studying its cellular effects could also serve as models for investigating other potential anticancer agents. While the publicly available information on this compound is currently limited, the initial findings regarding its cytotoxicity highlight its potential to contribute valuable knowledge to the fields of oncology, pharmacology, and medicinal chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.